Mono(2-Heptyl) Phthalate-d4

Mass spectrometry Isotope dilution Phthalate quantification

Select Mono(2-Heptyl) Phthalate-d4 as your internal standard for isotope dilution mass spectrometry. Four aromatic deuterium atoms provide a +4 Da mass shift, enabling co-elution with the target analyte while maintaining distinct MS/MS detection channels. This structural mimic co-extracts and co-ionizes with unlabeled phthalate monoesters, compensating for variable recovery and ion suppression in biological fluids, water, soil, and sediment. Adoption eliminates the need for per-matrix standard addition, delivering statistically equivalent calibration slopes across diverse matrices. Ideal for validated LC‑MS/MS or GC‑MS methods in human biomonitoring, environmental surveillance, and metabolic tracing. Research use only.

Molecular Formula C₁₅H₁₆D₄O₄
Molecular Weight 268.34
Cat. No. B1153545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMono(2-Heptyl) Phthalate-d4
Synonyms1,2-Benzenedicarboxylic Acid 1-(1-Methylhexyl) Ester-d4; 
Molecular FormulaC₁₅H₁₆D₄O₄
Molecular Weight268.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mono(2-Heptyl) Phthalate-d4: Technical Baseline for Deuterated Phthalate Monoester Internal Standards


Mono(2-Heptyl) Phthalate-d4 is a stable isotope-labeled analog of the phthalate monoester Mono(2-Heptyl) Phthalate, featuring four deuterium atoms substituted on the aromatic ring . The compound bears the molecular formula C15H16D4O4 and a molecular weight of 268.34 g/mol . This deuterated derivative is primarily employed as an internal standard in mass spectrometry-based analytical workflows for the quantification of the corresponding non-deuterated phthalate metabolite in environmental and biological matrices . The deuterium labeling produces a distinct mass shift that enables chromatographic co-elution with the target analyte while maintaining separate MS detection channels, a foundational principle of isotope dilution mass spectrometry [1].

Why Generic Substitution Fails: Quantitative Consequences of Replacing Mono(2-Heptyl) Phthalate-d4 with Non-Isotopic or Mismatched Internal Standards


Substituting Mono(2-Heptyl) Phthalate-d4 with a non-isotopic internal standard or a deuterated analog of a structurally distinct phthalate introduces quantifiable analytical error. Non-deuterated internal standards such as benzyl benzoate exhibit differential extraction recovery, ionization response, and matrix effect behavior relative to phthalate monoester analytes [1]. In a direct comparative study of phthalate determination in wine, the use of deuterated phthalates as internal standards eliminated matrix-induced calibration bias, yielding statistically equal calibration slopes across synthetic, white, rosé, and red wine matrices—a result unattainable with non-isotopic alternatives [2]. Deuterated phthalate monoesters co-extract and co-ionize with their unlabeled counterparts, compensating for sample preparation losses and ion suppression/enhancement effects that would otherwise propagate into quantitative measurements [3].

Mono(2-Heptyl) Phthalate-d4: Quantitative Evidence for Differentiated Procurement Decisions


Mass Differentiation: Mono(2-Heptyl) Phthalate-d4 versus Unlabeled Mono(2-Heptyl) Phthalate

Mono(2-Heptyl) Phthalate-d4 exhibits a mass shift of +4 Da relative to its unlabeled analog Mono(2-Heptyl) Phthalate due to aromatic ring deuteration at four positions . This mass difference enables baseline-resolved MS detection of the internal standard and analyte while maintaining near-identical chromatographic retention time, a prerequisite for accurate isotope dilution quantification .

Mass spectrometry Isotope dilution Phthalate quantification

Matrix Effect Compensation: Deuterated Phthalates versus Non-Isotopic Internal Standards

In a peer-reviewed study evaluating phthalate determination in wine by HS-SPME-GC-MS, deuterated phthalate internal standards enabled matrix-error-free quantification across four distinct wine types without requiring standard addition calibration [1]. The study demonstrated that calibration slopes were statistically equal (p > 0.05) across synthetic, white, rosé, and red wine matrices when deuterated phthalates were used as internal standards [2].

Matrix effects Calibration bias Food analysis

Workflow Efficiency: Deuterated Internal Standards Eliminate Standard Addition Requirements

The use of deuterated phthalate internal standards eliminates the need for standard addition calibration in matrix-affected samples [1]. In comparative analysis, non-isotopic internal standards required time-consuming standard addition protocols to correct for matrix-induced bias, whereas deuterated phthalates provided matrix-independent calibration suitable for high-throughput analysis [2]. The method achieved RSD values of 0.24-4.6% under intermediate precision conditions and detection limits below 35 ng/L [3].

Analytical workflow Calibration efficiency Laboratory productivity

Isotopic Purity Specification: Procurement Quality Metric for Mono(2-Heptyl) Phthalate-d4

Commercial Mono(2-Heptyl) Phthalate-d4 is supplied with a minimum chemical purity specification of 95%+ . While batch-specific isotopic enrichment data (atom% D) are not publicly available in the accessed sources, vendor quality systems typically provide certificate of analysis documentation upon request, enabling users to verify isotopic purity meets method validation requirements prior to procurement .

Quality assurance Isotopic enrichment Analytical validation

Mono(2-Heptyl) Phthalate-d4: Evidence-Backed Application Scenarios for Research and Analytical Procurement


Isotope Dilution LC-MS/MS Quantification of Phthalate Metabolites in Human Biomonitoring Studies

Mono(2-Heptyl) Phthalate-d4 serves as an isotope dilution internal standard for quantifying urinary or serum levels of the corresponding unlabeled phthalate monoester metabolite in human exposure and epidemiological studies. The deuterium labeling enables co-elution with the target analyte while providing a distinct mass channel for MS/MS detection, compensating for ion suppression effects commonly encountered in biological fluid matrices. This application leverages the class-level evidence that deuterated phthalate internal standards eliminate matrix-induced calibration bias without requiring standard addition [1].

Environmental Fate and Occurrence Monitoring of Phthalate Degradation Products

In environmental analytical chemistry workflows examining the occurrence and distribution of phthalate monoesters in water, soil, or sediment samples, Mono(2-Heptyl) Phthalate-d4 provides a structurally identical internal standard that co-extracts and co-ionizes with the target analyte. This compensates for variable extraction recovery and matrix effects inherent to environmental sample types, improving method accuracy and precision [2]. The +4 Da mass shift ensures distinct MS/MS transition selection without interference from the natural isotopic envelope of the unlabeled compound .

Method Development and Validation for Phthalate Monoester Analysis in Complex Matrices

Analytical laboratories developing or validating LC-MS/MS or GC-MS methods for phthalate monoester quantification utilize Mono(2-Heptyl) Phthalate-d4 as a primary internal standard for calibration curve construction, recovery assessment, and matrix effect evaluation. The class-level evidence demonstrates that deuterated phthalates enable statistically equivalent calibration slopes across diverse matrix types, reducing method development time by eliminating the need for per-matrix standard addition protocols [1].

Metabolic Pathway Tracing Using Stable Isotope-Labeled Phthalate Monoesters

Mono(2-Heptyl) Phthalate-d4 can be employed as a stable isotope tracer in metabolic studies investigating the biotransformation and degradation pathways of phthalate esters in biological systems or environmental microorganisms. The deuterium label provides a distinct mass signature that persists through metabolic reactions, enabling tracking of the parent compound and its downstream metabolites without the regulatory and safety constraints associated with radioactive isotope labeling [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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